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Compound of Interest |

Compound Name: 4-(Hydroxymethyl)-2-iodophenol
CAS No.: 197230-74-3
Cat. No.: B058204

Optimizing Aryl-lodide Scaffolds for Cross-Coupling and
Radiolabeling
Executive Summary & Compound Identity

4-(Hydroxymethyl)-2-iodophenol is a high-value bifunctional building block. It combines a
reactive aryl iodide—ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,
Sonogashira)—with a benzyl alcohol handle that serves as a versatile linker or oxidizable
pharmacophore.

Critical Isomer Distinction

A common error in procurement and database searching is confusing this compound with its
meta-isomer. You must verify the substitution pattern using the coupling constants (

-values) in proton NMR.
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Feature Target Compound Common Isomer (Avoid)
4-(Hydroxymethyl)-2- 5-(Hydroxymethyl)-2-

IUPAC Name ' (Hydroxy yl) ' (Hydroxy yl)
iodophenol iodophenol
4-Hydroxy-3-iodobenzyl 3-Hydroxy-4-iodobenzyl

Alt. Name
alcohol alcohol

CAS Number 197230-74-3 773869-57-1

Structure lodine is ortho to Phenol OH lodine is ortho to Phenol OH
OH and CH OH and CH

Relation
OH are Para OH are Meta

Key NMR Signal

Isolated doublet (

Hz)

Strong ortho-coupling (

Hz)

Spectroscopic Characterization

The following data validates the structural integrity of 4-(Hydroxymethyl)-2-iodophenol. The

distinction relies on the aromatic splitting pattern.

H NMR Data (400 MHz, DMSO- or CDCI )

Note: Chemical shifts are referenced to TMS (

0.00).
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Position

Proton Type

Shift ( Coupling (
Multiplicity
» PpmM) , HZ)

Structural
Assignment

H-3

Aromatic

Ortho to
lodine
(Deshielded,
Meta to CH

7.68 Doublet (d)

OH)

H-5

Aromatic

Meta to
Doublet of lodine, Ortho

7.18
Doublets (dd) to CH

OH

H-6

Aromatic

Ortho to
6.92 Doublet (d) Phenol OH
(Shielded)

OH

Phenolic

Exchangeabl

9.85 Singlet (s) e (DMSO-

)

CH

Benzylic

Methylene
group

4.42 Singlet (s)

OH

Alcoholic

Exchangeabl
5.10 Broad (br) -
e

Interpretation Logic:

e The H-3 proton appears as a doublet with a small coupling constant (

Hz). This confirms it is isolated between the lodine and the Hydroxymethyl group (meta-
coupling only).

 In contrast, the meta-isomer (CAS 773869-57-1) would show a doublet at
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7.63 with a large ortho-coupling (

Hz), indicating a proton adjacent to another proton.
Infrared (IR) Spectroscopy[1]
e 3200-3400 cm

: Broad O-H stretch (Phenolic and Alcoholic).

e 1580, 1490 cm
: Aromatic C=C ring stretch.
e 1015cm

: C-0O stretch (Primary alcohol).
e 600-800 cm

. C-I stretch (Weak, characteristic of aryl iodides).
Mass Spectrometry (LC-MS)[2]
» Molecular Formula: C

H

10

[1]
e Molecular Weight: 250.03 g/mol [1]

e Observed lon (

): 249.0 [M-H]

(Negative mode ESI).
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Comparative Performance: Reactivity &

Applications
Reactivity Profile: lodo- vs. Bromo-Analogs

In drug development, the choice between the iodo- and bromo-analog dictates the efficiency of
downstream coupling reactions.

4- 4-
Parameter (Hydroxymethyl)-2- (Hydroxymethyl)-2- Implication
iodophenol bromophenol
~66 kcal/mol lodide activates faster
C-X Bond Energy ~57 kcal/mol (Weaker) o N
(Stronger) (oxidative addition).
lodo-analog protects
Suzuki Coupling Occurs at RT to 50°C Requires 80°C+ sensitive functional
groups.
) lodo-analog minimizes
) ] ] Moderate Yield o
Heck Reaction High Yield (>90%) phosphine ligand
(~70%) _
degradation.
Use lodo for late-
Cost Higher Lower stage or high-value

synthesis.

Stability Considerations

o Oxidation Sensitivity: The benzylic alcohol is prone to oxidation to the aldehyde (4-hydroxy-
3-iodobenzaldehyde) if exposed to MnO

or PCC. Store under inert gas at 2—-8°C.

 Light Sensitivity: The C-I bond is photolabile. Protect from light to prevent iodine liberation
(discoloration).

Experimental Protocols
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Protocol A: Synthesis via lodination of 4-Hydroxybenzyl
Alcohol

Reference: Adapted from W0O2021029395A1.
Objective: Selective ortho-iodination of the phenol ring without oxidizing the alcohol.

Reagents:

4-Hydroxybenzyl alcohol (CAS 623-05-2)[2]

lodine Monochloride (ICl)

Solvent: Butanol or Methanol

Quench: Sodium Thiosulfate (aq)[3][4]
Workflow:

o Dissolution: Dissolve 4-hydroxybenzyl alcohol (1.0 equiv) in butanol.

Addition: Add lodine Monochloride (1.25 equiv) dropwise at room temperature.

Reaction: Heat to 50°C for 2 hours. Monitor by TLC (Hexane/EtOAC).

Quench: Cool to 10°C. Add 10% aqueous sodium thiosulfate to remove excess iodine (color
changes from dark to pale yellow).

Isolation: The product often precipitates upon cooling/water addition. Filter the white solid.[3]

Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with Phenylboronic acid to form 4-(Hydroxymethyl)-2-phenylphenol.
e Charge: Combine lodo-phenol (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)CI

(3 mol%).
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e Solvent: Add Dioxane/Water (4:1) and K

CO
(2.0 equiv).

e Cycle: Degas with Nitrogen for 10 min.

e Run: Stir at 60°C for 4 hours. (Note: Bromo-analog would require reflux).

Visualizations
Diagram 1: Synthesis and Application Pathway

This diagram illustrates the flow from the raw material to the final coupled product, highlighting
the critical intermediate.
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Caption: Synthesis of 4-(Hydroxymethyl)-2-iodophenol via ICl iodination and subsequent
transformation into biaryl scaffolds.

Diagram 2: Isomer Differentiation Logic

Use this logic flow to interpret NMR data and avoid purchasing the wrong isomer.
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Analyze 1H NMR Aromatic Region

Check Proton Ortho to lodine
(Most Deshielded ~7.6 ppm)

Coupling Constant (J)?

Adjacent Proton \Jsolated Proton

Large Doublet (J ~ 8 Hz) Small Doublet (J ~ 2 Hz)

Identifies: 3-Hydroxy-4-iodobenzyl alcohol Identifies: 4-Hydroxy-3-iodobenzyl alcohol
(WRONG ISOMER) (CORRECT TARGET)

Click to download full resolution via product page

Caption: Decision tree for distinguishing the target 4-hydroxy-3-iodo isomer from the common
3-hydroxy-4-iodo impurity.

References

o Synthesis and Characterization (Primary Source): Title: Method for producing iodine-
containing vinyl polymer and intermediates. Source: W02021029395A1 (World Intellectual
Property Organization). URL: Relevance: Defines the synthesis of 4-hydroxy-3-iodobenzyl
alcohol using ICIl and confirms structure via LC-MS.

e Suzuki Coupling Methodology

[¢]

Title: Suzuki-Miyaura Cross-Coupling: The reaction of organoboron reagents with organic
halides.
Source: Chemical Reviews, 1995, 95(7), 2457-2483.

[¢]

[¢]

URL:[Link]

[e]

Relevance: Establishes the superior reactivity of aryl iodides over bromides.
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¢ |Isomer Data Verification

o Title: 4-Hydroxy-3-iodobenzyl alcohol Product Page (CAS 197230-74-3).[1][5]

o Source: ChemicalBook / ChemSRC.
o Relevance: Confirms the CAS number and physical properties (Melting Point: 110-113°C).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-32F-3-BKFES | 197230-74-3 [m.chemicalbook.com]

2. 4-FFAEREZ 99% | Sigma-Aldrich [sigmaaldrich.com]

3. W02021029395A1 - Compound, polymer, composition, composition for film formation,
pattern forming method, method for forming insulating film, method for producing compound,
iodine-containing vinyl polymer and method for producing acetylated derivative of same -
Google Patents [patents.google.com]

¢ 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
¢ 5. 4-iodobenzyl alcohol | CAS#:18282-51-4 | Chemsrc [chemsrc.com]

¢ To cite this document: BenchChem. [Technical Comparison Guide: 4-(Hydroxymethyl)-2-
iodophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058204+#spectroscopic-data-for-4-hydroxymethyl-2-
iodophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b058204?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

